molecular formula C17H16N2O7 B3975230 2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid

2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid

Cat. No.: B3975230
M. Wt: 360.3 g/mol
InChI Key: MXEBKBLVDYFUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid is a complex organic compound that features a benzoic acid core with a substituted carbamoyl group

Properties

IUPAC Name

2-[[2-hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c20-11(10-26-15-8-4-3-7-14(15)19(24)25)9-18-16(21)12-5-1-2-6-13(12)17(22)23/h1-8,11,20H,9-10H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEBKBLVDYFUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(COC2=CC=CC=C2[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid typically involves a multi-step process:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the ortho position.

    Etherification: The nitrophenol is then reacted with epichlorohydrin to form 2-nitrophenoxypropanol.

    Carbamoylation: The resulting compound is treated with isocyanate to introduce the carbamoyl group.

    Benzoic Acid Derivatization: Finally, the compound is reacted with benzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[[2-Hydroxy-3-(4-nitrophenoxy)propyl]carbamoyl]benzoic acid: Similar structure but with a nitro group at the para position.

    2-[[2-Hydroxy-3-(2-aminophenoxy)propyl]carbamoyl]benzoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid
Reactant of Route 2
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2-[[2-Hydroxy-3-(2-nitrophenoxy)propyl]carbamoyl]benzoic acid

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